Baceridin

Cytotoxicity Antimicrobial Cancer Research

Baceridin, cyclo(-L-Trp-D-Ala-D-allo-Ile-L-Val-D-Leu-L-Leu-), is a proteasome inhibitor inducing p53-independent apoptosis—critical for p53-mutant cancers. Its non-proteinogenic D-/allo-D-amino acids define a unique macrocyclic conformation; linear peptides or generic inhibitors like MG132 cannot replicate its target interaction profile. Ideal SAR reference standard for cyclic peptide proteasome inhibitor optimization and target validation confirming proteasome-specific effects versus general toxicity. Procured as white powder at ≥95% purity. RUO.

Molecular Formula C37H57N7O6
Molecular Weight 695.9 g/mol
Cat. No. B12382041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBaceridin
Molecular FormulaC37H57N7O6
Molecular Weight695.9 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)CC(C)C)CC(C)C)CC2=CNC3=CC=CC=C32)C
InChIInChI=1S/C37H57N7O6/c1-10-22(8)31-37(50)39-23(9)32(45)40-29(17-24-18-38-26-14-12-11-13-25(24)26)34(47)41-27(15-19(2)3)33(46)42-28(16-20(4)5)35(48)43-30(21(6)7)36(49)44-31/h11-14,18-23,27-31,38H,10,15-17H2,1-9H3,(H,39,50)(H,40,45)(H,41,47)(H,42,46)(H,43,48)(H,44,49)/t22-,23+,27-,28+,29-,30-,31+/m0/s1
InChIKeyKULVZQUHMGDNPX-ZNXHFMEESA-N
Commercial & Availability
Standard Pack Sizes0.1 mg / 0.5 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Baceridin Compound Overview: A Cyclic Hexapeptide Proteasome Inhibitor for Research Procurement


Baceridin (CAS 1622872-91-6) is a cyclic hexapeptide isolated from the culture medium of a plant-associated epiphytic Bacillus strain [1]. Structurally, it is composed of the sequence cyclo(-L-Trp-D-Ala-D-allo-Ile-L-Val-D-Leu-L-Leu-), a configuration confirmed via total synthesis and NMR [2]. It is primarily characterized as a proteasome inhibitor that can induce cell cycle arrest and apoptosis in tumor cells via a p53-independent pathway . The compound is typically procured as a white powder with purity ≥95% .

Why Baceridin Cannot Be Substituted with Generic Cyclic Peptides or Other Proteasome Inhibitors


The biological activity of Baceridin is critically dependent on its specific amino acid sequence and stereochemistry, which dictates its unique macrocyclic conformation. Unlike common synthetic proteasome inhibitors such as MG132, Baceridin's p53-independent mechanism of action suggests a distinct molecular target interaction profile that cannot be replicated by simple analog substitution [1]. Furthermore, the presence of non-proteinogenic D- and allo-D-configured amino acids in its sequence makes generic synthesis or substitution with linear peptide sequences pharmacologically irrelevant [2].

Baceridin Quantitative Differentiation Data: Comparative Evidence for Scientific Selection


Baceridin Cytotoxicity Profile: Comparative Activity Against Bacterial and Mammalian Targets

Baceridin exhibits a narrow-spectrum cytotoxicity profile. It demonstrates moderate cytotoxicity against unspecified tumor cell lines but only weak activity against the bacterial pathogen S. aureus. This contrasts with broad-spectrum proteasome inhibitors like MG132, which show potent activity in both contexts [1].

Cytotoxicity Antimicrobial Cancer Research

Baceridin Unique Mechanism: p53-Independent Apoptosis Induction in Tumor Cells

Unlike many standard chemotherapeutics and proteasome inhibitors (e.g., Bortezomib) whose efficacy is heavily influenced by the p53 tumor suppressor status, Baceridin induces cell cycle arrest and apoptosis through a p53-independent pathway [1]. This mechanistic divergence is a key differentiator.

Apoptosis Cancer Research Proteasome Inhibition

Baceridin Unique Structural Features: Non-Ribosomal Amino Acid Composition

Baceridin's structure includes the non-proteinogenic amino acids D-alanine and D-allo-isoleucine, a feature not found in common synthetic cyclic peptides [1]. This composition influences its unique conformation and, consequently, its biological activity profile compared to all-L-amino acid cyclic peptides.

Natural Products Cyclic Peptides Structural Biology

Best Application Scenarios for Baceridin in Academic and Industrial Research


Research in p53-Deficient or Mutant Cancer Models

Baceridin is best utilized in studies focusing on cancers where the p53 tumor suppressor pathway is mutated or non-functional. As a p53-independent apoptosis inducer, it serves as a critical tool to investigate alternative cell death pathways [1].

Structure-Activity Relationship (SAR) Studies of Cyclic Peptides

Due to its defined and unique sequence containing non-proteinogenic D-amino acids, Baceridin is an ideal reference standard for SAR campaigns aiming to optimize the stability, selectivity, or potency of cyclic peptide proteasome inhibitors [1].

Target Validation for Novel Proteasome Inhibitors

Its narrow-spectrum cytotoxicity and weak antibacterial activity differentiate it from broad-spectrum inhibitors, making it a useful comparator compound in target validation studies to confirm that observed effects are due to specific proteasome inhibition rather than general toxicity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
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